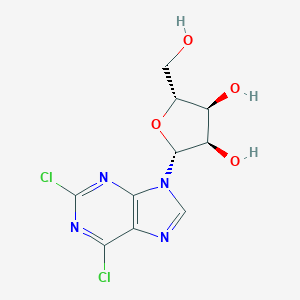

2,6-二氯嘌呤核苷

描述

Synthesis Analysis

The synthesis of similar tetrahydrofuran derivatives often involves complex reactions that might include nucleophilic additions or cyclization processes. For instance, the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives showcases the intricate strategies employed in synthesizing such molecules (Gabriele et al., 2012).

Molecular Structure Analysis

The molecular structure of tetrahydrofuran derivatives, including the title compound, is characterized by the presence of a tetrahydrofuran ring, a critical feature that influences their chemical behavior. For example, studies on the crystal structure of related compounds have highlighted the conformational preferences and how substituents influence the overall molecular geometry (Mazumder et al., 2001).

Chemical Reactions and Properties

Tetrahydrofuran derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the electrophilic addition or nucleophilic substitution reactions can significantly alter the compound's functional groups, affecting its reactivity and applications (Iqbal et al., 1991).

Physical Properties Analysis

The physical properties of tetrahydrofuran derivatives, including solubility, melting point, and boiling point, are crucial for their practical applications. These properties are significantly influenced by the molecule's structural characteristics, such as the presence of hydroxymethyl groups and the tetrahydrofuran ring (Jin et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, and other reagents, define the compound's role in further chemical transformations and its stability under different conditions. The presence of dichloro-purinyl and hydroxymethyl groups in the molecule provides unique sites for chemical modifications, influencing the compound's utility in various chemical syntheses (Bevan et al., 2007).

科学研究应用

酶促合成

该化合物用于二卤代核苷类似物的酶促合成 . 该过程涉及使用尿苷或胸腺嘧啶作为糖供体的转糖基化反应中的热稳定核苷磷酸化酶 .

抗增殖活性

包括 2,6-二氯嘌呤核苷在内的二卤代核苷类似物已被研究在白血病细胞系中的抗增殖活性 . 发现二卤代核苷类似物对 HL-60 细胞的抑制作用明显低于单卤代的克拉屈滨 .

合成中的构建模块

2,6-二氯嘌呤-9-β-D-核糖苷是一种构建模块 . 它已被用于合成蛋白质中核苷酸结合位点的光亲和探针 .

动力学和底物特异性研究

6-氯嘌呤核苷是一种相关化合物,用于研究腺苷脱氨酶的动力学和底物特异性 .

核苷衍生物的合成

6-氯嘌呤核苷被苯甲酰化以促进核苷衍生物的合成,例如 9-(2,3-二脱氧-2-氟-β-D-苏-戊呋喃糖基)腺嘌呤 .

嘌呤底物类似物

磷酸化为 NMP、NDP 或 NTP 后,它被用作嘌呤底物类似物,在与肌苷单磷酸脱氢酶 (IMPDH);噬菌体 T4 RNA 连接酶 (EC 6.5.1.3) 和胰腺纤维核酸酶 A 等酶的研究所使用 .

作用机制

Target of Action

2,6-Dichloropurine riboside is a useful reagent that can be used to design AB680 as an effective and selective inhibitor of CD73 . CD73 is an enzyme that plays a crucial role in the purinergic signaling pathway, which is involved in various physiological and pathological processes.

Mode of Action

It is known to interact with its target, cd73, and inhibit its activity . This inhibition could lead to changes in the purinergic signaling pathway, affecting the levels of certain nucleotides in the body.

Biochemical Pathways

The compound is involved in the purine salvage pathway, a crucial biochemical pathway in the body. This pathway is responsible for the synthesis of nucleotides from intermediates in the degradative pathway for nucleotides . By inhibiting CD73, 2,6-Dichloropurine riboside could potentially affect this pathway and its downstream effects.

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability .

Action Environment

The action, efficacy, and stability of 2,6-Dichloropurine riboside could be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C

属性

IUPAC Name |

(2R,3R,4S,5R)-2-(2,6-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXWZGVMHDPCRS-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,6-dichloropurine riboside in nucleoside chemistry?

A1: 2,6-Dichloropurine riboside serves as a versatile synthetic intermediate in nucleoside chemistry. Its importance lies in the reactivity of the two chlorine atoms, which can be selectively substituted to introduce various functionalities. For instance, research has demonstrated its use in synthesizing (15)N double-labeled guanosine. [] This involves reacting 2,6-dichloropurine riboside with specific reagents in a sequential one-pot C-O and C-N cross-coupling reaction using a palladium catalyst. [] This highlights the potential of 2,6-dichloropurine riboside in creating modified nucleosides for various applications, including biological studies and drug development.

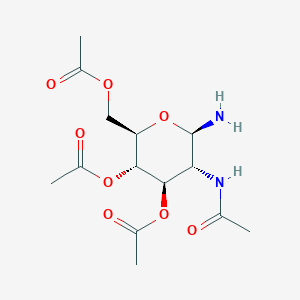

Q2: Can you elaborate on the synthesis of 2-hydrazinoadenosine and the role of 2,6-dichloropurine riboside in this process?

A2: 2-Hydrazinoadenosine is a modified nucleoside with interesting pharmacological properties, particularly as a potent and selective coronary vasodilator. [] A key precursor in its synthesis is 2',3',5'-tri-O-acetyl-2,6-dichloropurine riboside. A novel method for preparing this precursor involves reacting 2',3',5'-tri-O-acetyl-6-chloroguanosine with tert-butyl nitrite and CuCl in a chloroform solution saturated with chlorine gas. [] This reaction efficiently introduces the second chlorine atom at the 2-position of the purine ring, forming the desired 2',3',5'-tri-O-acetyl-2,6-dichloropurine riboside. This compound can then be further modified to ultimately yield 2-hydrazinoadenosine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)

![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)

![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)

![(7S)-10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B16296.png)